molecular formula C19H28N6O3 B14849857 preQ1-alkyne

preQ1-alkyne

Cat. No.: B14849857
M. Wt: 388.5 g/mol
InChI Key: RMIRLWUMBNPANM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: preQ1-alkyne can be synthesized through a series of chemical reactions. One common method involves the modification of prequeosine1 to introduce an alkyne handle.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the principles of organic synthesis involving protection-deprotection strategies and the use of alkyne-containing reagents. The process is optimized for high yield and purity, often involving chromatographic purification techniques .

Chemical Reactions Analysis

Types of Reactions: . This reaction is highly specific and efficient, allowing for the attachment of various functional groups to the alkyne moiety.

Common Reagents and Conditions:

  • Copper(I) sulfate (CuSO4)
  • Sodium ascorbate
  • Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (THPTA)

These reagents are used under mild conditions, typically in aqueous or organic solvents, to facilitate the cycloaddition reaction .

Major Products: The major products formed from these reactions are triazole-linked conjugates, which can be further utilized in various biochemical and molecular biology applications .

Comparison with Similar Compounds

preQ1-alkyne is unique due to its alkyne handle, which allows for specific and efficient click chemistry reactions. Similar compounds include:

These compounds share similar core structures but differ in their functional handles, which confer distinct properties and applications.

Properties

Molecular Formula

C19H28N6O3

Molecular Weight

388.5 g/mol

IUPAC Name

N-[6-[(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)methylamino]hexyl]-3-prop-2-ynoxypropanamide

InChI

InChI=1S/C19H28N6O3/c1-2-10-28-11-7-15(26)22-9-6-4-3-5-8-21-12-14-13-23-17-16(14)18(27)25-19(20)24-17/h1,13,21H,3-12H2,(H,22,26)(H4,20,23,24,25,27)

InChI Key

RMIRLWUMBNPANM-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCC(=O)NCCCCCCNCC1=CNC2=C1C(=O)NC(=N2)N

Origin of Product

United States

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